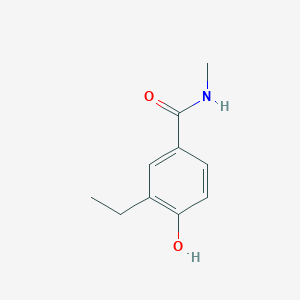
3-Ethyl-4-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an ethyl group at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenol and N-methylbenzamide.
Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the hydroxylated intermediate and N-methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products
Oxidation: Formation of 3-ethyl-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-ethyl-4-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-4-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which can influence its physical properties and applications.
3-Ethyl-N-methylbenzamide:
Uniqueness
3-Ethyl-4-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the hydroxyl and ethyl groups, along with the N-methyl group, makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-6-8(10(13)11-2)4-5-9(7)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clé InChI |
WZHGCKVOFOCQBF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















